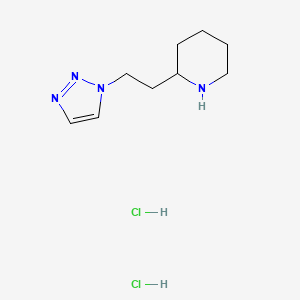

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13;;/h6,8-10H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWWLMKNDBXSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=CN=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride typically involves the reaction of a piperidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction conditions often include the use of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide (DMF) and water .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride exhibits significant antimicrobial activity. Studies have shown that compounds containing triazole rings often demonstrate enhanced antibacterial properties due to their ability to disrupt microbial cell walls or inhibit essential enzymatic functions.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 15.625 µM | Bactericidal |

| Escherichia coli | 31.25 µM | Bacteriostatic |

These findings suggest that this compound could serve as a lead candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell growth and survival.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Apoptosis induction |

| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |

Case Study 1: Antimicrobial Activity Evaluation

In one study, a series of triazole-containing piperidine derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that compounds similar to 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the compound's effects on cancer cell lines. Results demonstrated that treatment with 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride led to significant reductions in cell viability in vitro. Further molecular docking studies revealed interactions with key proteins involved in cancer progression, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

1H-1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

Piperidine derivatives: Compounds with a piperidine moiety that have diverse applications in medicinal chemistry.

Uniqueness

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride is unique due to its combination of the triazole and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride, with CAS number 2137773-90-9, is a synthetic compound characterized by its unique triazole and piperidine moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride can be represented as follows:

This compound features a piperidine ring substituted with a triazole group, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles possess activity against bacteria and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal pathogens, which is critical for maintaining cell membrane integrity.

Case Study:

A study evaluated various triazole derivatives against pathogenic fungi such as Candida albicans and Aspergillus niger. The results indicated that compounds similar to 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these strains, suggesting strong antifungal activity .

Anticancer Activity

The antiproliferative effects of triazole derivatives have been documented in several cancer cell lines. The presence of the piperidine moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes.

Research Findings:

In a recent study, 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride was tested against various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited IC50 values of approximately 15 µM for HeLa cells and 22 µM for MCF-7 cells after 48 hours of treatment. These results indicate moderate cytotoxicity compared to standard chemotherapeutic agents .

The biological activity of 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Triazole derivatives are known to inhibit enzymes critical for nucleic acid synthesis.

- Disruption of Cell Membrane Integrity: The piperidine component may interact with lipid bilayers, altering permeability and leading to cell death.

Data Summary Table

Q & A

Basic: What are the optimal synthetic routes for 2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the triazole-ethyl-piperidine backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of 1,2,3-triazole formation .

- Step 2 : Salt formation using hydrochloric acid to yield the dihydrochloride form. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side reactions. For example, dimethylformamide (DMF) or ethanol are common solvents for such reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Monitoring via HPLC or LC-MS is critical to confirm structural integrity .

Basic: What purification techniques ensure high yield and purity for this compound?

- Chromatography : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is effective for isolating the dihydrochloride salt .

- Recrystallization : Ethanol or methanol-water mixtures are ideal due to the compound’s solubility profile. Post-crystallization, lyophilization removes residual solvents .

- Analytical Validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm identity and purity .

Advanced: How to design experiments to evaluate its activity as a monoamine neurotransmitter reuptake inhibitor?

- Assay Design :

- Target Selection : Use radiolabeled ligands (e.g., [³H]-serotonin or [³H]-dopamine) in competitive binding assays to measure affinity for serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters .

- Positive Controls : Include GBR-12909 dihydrochloride (DAT/NET inhibitor) and venlafaxine hydrochloride (SERT inhibitor) to validate assay conditions .

- Concentration Range : Test 1 nM–10 µM to determine IC₅₀ values. Solubility in assay buffers (e.g., PBS with 0.1% DMSO) must be confirmed via nephelometry .

Advanced: How to resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Source Analysis :

- Validation : Replicate experiments using orthogonal methods (e.g., electrophysiology for transporter function vs. binding assays) .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility without disrupting membrane integrity .

- Prodrug Design : Modify the hydrochloride salt to a more soluble ester or phosphate derivative, which hydrolyzes in physiological conditions .

- Structural Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperidine ring while maintaining target affinity .

Basic: How to characterize this compound using spectroscopic and computational methods?

- Spectroscopy :

- FT-IR : Confirm triazole C–N stretches (~1,450 cm⁻¹) and piperidine N–H vibrations (~3,300 cm⁻¹) .

- NMR : ¹H NMR in D₂O will show piperidine protons (δ 1.5–3.0 ppm) and triazole protons (δ 7.5–8.5 ppm) .

- Computational : Density functional theory (DFT) optimizes the molecular geometry, while molecular docking (e.g., AutoDock Vina) predicts binding modes to monoamine transporters .

Advanced: What computational models predict interactions with biological targets like GPCRs or ion channels?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability and key residues (e.g., Asp98 in SERT) .

- Pharmacophore Modeling : Identify essential features (e.g., triazole’s hydrogen-bond acceptor role) using tools like Schrödinger’s Phase .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.